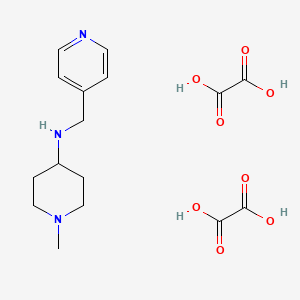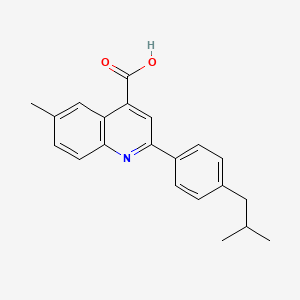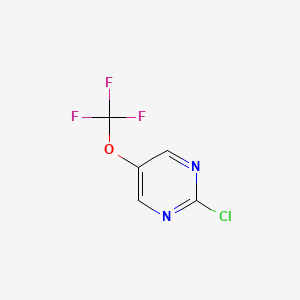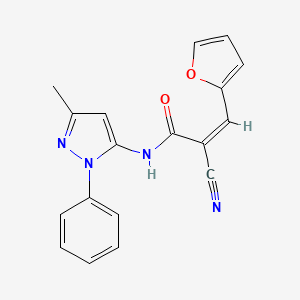![molecular formula C25H25N3O3S2 B2493976 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923682-44-4](/img/structure/B2493976.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzothiazole and pyridine derivatives often involves multi-step reactions including condensation, nucleophilic addition, and cyclization processes. For example, Mohamed (2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various cyanoacrylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with benzothiazole and pyridine components, can be characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the structure of Co(II) complexes of related compounds was determined by a combination of elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Benzothiazole and pyridine derivatives engage in various chemical reactions, including fluorescence quenching and electron transfer processes. Gomathi Vellaiswamy and S. Ramaswamy (2017) investigated the fluorescence properties of Co(II) complexes, revealing insights into their chemical behavior and interactions with other molecules (Vellaiswamy & Ramaswamy, 2017).
科学的研究の応用
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to the compound of interest, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition is critical for controlling tumor growth and metastasis, as VEGFR-2 plays a key role in angiogenesis. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (R. Borzilleri et al., 2006).
Anticancer Activity
Research on benzamide derivatives has also shown significant promise in anticancer activity. For example, N-substituted benzamides were synthesized and evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting higher anticancer activities than reference drugs. These findings indicate the potential of these compounds in developing new anticancer therapies (B. Ravinaik et al., 2021).
Antimicrobial Activity
Synthesis and evaluation of benzothiazole and pyridine derivatives have revealed considerable antibacterial and antifungal activities. These studies emphasize the role of structural modifications in enhancing biological activity and suggest the utility of these compounds in addressing microbial resistance, a growing concern in global health (N. B. Patel & S. N. Agravat, 2009).
Enzyme Inhibition for Neurodegenerative Diseases
The development of enzyme inhibitors targeting neurodegenerative diseases is another area of research. Compounds structurally similar to the one have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets in Alzheimer's disease. These studies highlight the potential of benzamide and thiazole derivatives in creating treatments for neurodegenerative conditions (G. Makhaeva et al., 2017).
特性
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-19-7-6-10-22-23(19)27-25(32-22)28(16-18-11-13-26-14-12-18)24(29)20-8-5-9-21(15-20)33(30,31)17(2)3/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZBPXKRTNZYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)


![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)